molecular formula C16H15FN6O3 B2667032 2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide CAS No. 872590-65-3

2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide

Cat. No. B2667032
CAS RN: 872590-65-3
M. Wt: 358.333
InChI Key: YDHWNDCFPNQTRX-UHFFFAOYSA-N
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Description

The compound is a derivative of the benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone ring system . This is a new ring system that has been synthesized and evaluated for biological activity .


Synthesis Analysis

The synthesis of similar compounds involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives .


Molecular Structure Analysis

The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The reaction of similar compounds with sodium hydroxide in dimethyl sulfoxide (DMSO) resulted in aryl migration, followed by ready oxidative decarboxylation .

Scientific Research Applications

Antimicrobial and Antibacterial Applications

Compounds similar to the specified chemical have been investigated for their antimicrobial and antibacterial properties. A study by Farghaly and Hassaneen (2013) explored the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, which are structurally related to the chemical . These compounds displayed significant activity against various microorganisms, indicating their potential use in antimicrobial applications (Farghaly & Hassaneen, 2013). Additionally, Kumar et al. (2009) synthesized 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines, which showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting their potential in developing new antibacterial agents (Kumar et al., 2009).

Anticancer Applications

Zhang et al. (2007) reported on the synthesis of triazolopyrimidines as anticancer agents. These compounds, related to the specified chemical, were found to have a unique mechanism of tubulin inhibition, indicating potential applications in cancer treatment (Zhang et al., 2007).

Antiasthma Agents

Medwid et al. (1990) conducted research on triazolo[1,5-c]pyrimidines as potential antiasthma agents. They found that some compounds in this class were active as mediator release inhibitors, suggesting a possible application in asthma treatment (Medwid et al., 1990).

Antimycobacterial Agents

Abdel-Rahman et al. (2009) designed and synthesized fluorinated 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives as antimycobacterial agents. These compounds were effective against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Abdel-Rahman et al., 2009).

Cardiovascular Agents

Novinson et al. (1982) explored 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines as adenosine cyclic 3',5'-monophosphate phosphodiesterase inhibitors, potentially useful as new cardiovascular agents. These compounds showed promising results in increasing cardiac output without significant heart rate increase (Novinson et al., 1982).

Future Directions

Quantitative structure–activity relationship (QSAR) studies have been performed on similar compounds to predict their anti-gastric cancer effect . This study reveals key descriptors of these compounds and will provide help to screen out efficient and novel drugs in the future .

properties

IUPAC Name

2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O3/c1-9(24)13(16(26)21(2)3)22-8-18-14-12(15(22)25)19-20-23(14)11-6-4-5-10(17)7-11/h4-8,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHWNDCFPNQTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)N(C)C)N1C=NC2=C(C1=O)N=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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